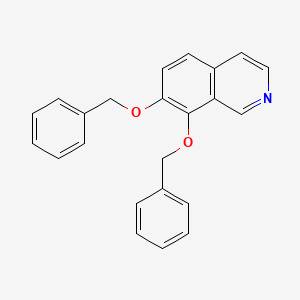

7,8-Bis(benzyloxy)isoquinoline

Description

Structure

3D Structure

Properties

CAS No. |

61831-72-9 |

|---|---|

Molecular Formula |

C23H19NO2 |

Molecular Weight |

341.4 g/mol |

IUPAC Name |

7,8-bis(phenylmethoxy)isoquinoline |

InChI |

InChI=1S/C23H19NO2/c1-3-7-18(8-4-1)16-25-22-12-11-20-13-14-24-15-21(20)23(22)26-17-19-9-5-2-6-10-19/h1-15H,16-17H2 |

InChI Key |

VVGDFQLYUOPFQX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C3=C(C=C2)C=CN=C3)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Chemical Reactivity and Synthetic Transformations of 7,8 Bis Benzyloxy Isoquinoline and Its Derivatives

Reactivity of the Isoquinoline (B145761) Nitrogen Atom

The nitrogen atom at position 2 of the isoquinoline ring is basic and nucleophilic, making it a primary site for reactions such as protonation and alkylation. Treatment with an acid results in the formation of an isoquinolinium salt. This reactivity is fundamental to its chemical behavior and can influence the outcome of subsequent reactions by altering the electronic properties of the ring system. Furthermore, the nitrogen atom can be targeted in quaternization reactions, where alkyl halides are used to introduce a substituent, forming a quaternary isoquinolinium salt. This transformation is significant as it can modulate the biological activity and physical properties of the molecule.

Aromatic Reactivity and Positional Selectivity in the Isoquinoline Ring System

The isoquinoline ring system is an electron-rich aromatic structure. The two benzyloxy groups at the C7 and C8 positions are strong electron-donating groups, which activate the benzene (B151609) portion of the isoquinoline core toward electrophilic aromatic substitution. This activating effect preferentially directs incoming electrophiles to the ortho and para positions relative to the activating groups. Specifically, the C5 position is the most likely site for substitution due to the combined directing effects of the C7 and C8 ether linkages. Reactions such as nitration, halogenation, and Friedel-Crafts acylation can be employed to introduce functional groups at this position, provided that reaction conditions are controlled to prevent undesired side reactions.

Transformations of the Benzyloxy Protecting Groups

The benzyloxy groups serve as robust protecting groups for the hydroxyl functionalities at C7 and C8. Their removal and subsequent derivatization are key steps in the synthetic elaboration of the 7,8-bis(benzyloxy)isoquinoline scaffold.

A standard and efficient method for cleaving benzyl (B1604629) ethers is catalytic hydrogenolysis. This reaction involves treating this compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction proceeds under mild conditions and results in the formation of 7,8-dihydroxyisoquinoline and toluene as a byproduct. This deprotection step is crucial for unmasking the hydroxyl groups, which can then participate in further chemical transformations. The efficiency of this process makes it a preferred method for synthesizing 7,8-dihydroxyisoquinoline, a key intermediate for various applications.

Following deprotection, the newly revealed hydroxyl groups on the 7,8-dihydroxyisoquinoline intermediate can be converted into trifluoromethanesulfonate (triflate) esters. This transformation is typically achieved by reacting the diol with triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like pyridine (B92270). The resulting 7,8-bis(triflyloxy)isoquinoline is a highly valuable intermediate because the triflate groups are excellent leaving groups for palladium-catalyzed cross-coupling reactions. This two-step sequence of deprotection followed by triflation effectively converts the C-O bonds into functionalities poised for C-C or C-heteroatom bond formation.

Reactivity of Peripheral Functional Groups for Subsequent Elaboration

The introduction of functional groups, particularly through the activation of the C7 and C8 positions via triflation, opens the door for extensive molecular diversification.

The 7,8-bis(triflyloxy)isoquinoline intermediate is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds with high selectivity. nih.gov

Suzuki-Miyaura Coupling: This reaction pairs the isoquinoline ditriflate with an organoboron reagent, such as an arylboronic acid, to form a new C-C bond. beilstein-journals.orgbeilstein-journals.orgd-nb.info This method is widely used to introduce aryl or heteroaryl substituents at the C7 and C8 positions. The reaction conditions, including the choice of palladium catalyst, ligand, and base, can be tuned to optimize yield and selectivity. beilstein-journals.org

Sonogashira Coupling: To introduce alkynyl substituents, the Sonogashira coupling is employed. nanochemres.org This reaction involves the coupling of the ditriflate with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. nanochemres.orgrsc.org This method provides a direct route to installing carbon-rich fragments onto the isoquinoline core.

These cross-coupling strategies allow for the systematic and modular construction of a wide array of derivatives from a common intermediate. The ability to selectively functionalize the C7 and C8 positions is a cornerstone of the synthetic utility of this compound.

Summary of Cross-Coupling Reactions

The following table summarizes typical conditions for Suzuki-Miyaura and Sonogashira cross-coupling reactions performed on aryl triflates, which are analogous to the reactivity of 7,8-bis(triflyloxy)isoquinoline.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or Cs₂CO₃ | Dioxane/Water or Toluene | 7,8-Diarylisoquinoline |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or Piperidine | THF or DMF | 7,8-Dialkynylisoquinoline |

7,8 Bis Benzyloxy Isoquinoline As a Chemical Building Block and Precursor to Chiral Ligands

Role of Substituted Isoquinolines as Advanced Building Blocks in Organic Synthesis

Substituted isoquinolines are considered privileged structures in organic synthesis due to their inherent chemical versatility and the biological activities associated with many of their derivatives. They serve as pivotal intermediates in the construction of more complex molecular frameworks, including a wide range of alkaloids and pharmacologically active agents. The strategic placement of substituents on the isoquinoline (B145761) core allows for precise control over the steric and electronic properties of the final molecule, influencing its reactivity and biological interactions.

The isoquinoline nucleus is a fundamental component of numerous complex natural products. Synthetic chemists often employ substituted isoquinolines as key fragments in convergent synthetic strategies to access these intricate targets. For instance, the core structure of the bis-tetrahydroisoquinoline (bis-THIQ) alkaloids, which exhibit potent antitumor properties, can be assembled through the coupling of two appropriately functionalized isoquinoline units. While direct examples employing 7,8-Bis(benzyloxy)isoquinoline are not extensively documented in publicly available literature, the synthesis of related 7,8-dialkoxyisoquinolines has been reported, highlighting the accessibility of this substitution pattern. The benzyloxy groups in this compound can serve as protecting groups for the corresponding dihydroxyisoquinoline, which is a common feature in many natural products. Furthermore, these benzyloxy groups can be readily cleaved to reveal the free hydroxyls, which can then participate in further synthetic transformations, such as ether or ester linkages, to construct more elaborate molecular architectures.

The generation of libraries of structurally diverse small molecules is a cornerstone of modern drug discovery and chemical biology. Substituted isoquinolines are attractive scaffolds for library synthesis due to the numerous methods available for their preparation and functionalization. Strategies for producing substituted isoquinoline libraries often involve microwave-assisted variants of classical reactions like the Bischler-Napieralski or Pictet-Spengler cyclizations. nih.gov An alternative and efficient route involves the preparation and activation of isoquinolin-1(2H)-ones, which allows for substitution at the C1 and C4 positions. nih.gov

This compound, with its defined substitution pattern, can be a valuable starting point for the creation of focused libraries. The benzyloxy groups can be deprotected to the corresponding diol, which can then be differentially or fully alkylated, acylated, or otherwise modified to generate a diverse set of analogs. Moreover, the isoquinoline core itself can be subjected to various C-H functionalization or cross-coupling reactions to introduce additional diversity. The exploration of the chemical space around the 7,8-disubstituted isoquinoline core could lead to the discovery of new compounds with interesting biological or material properties.

| Synthetic Strategy for Substituted Isoquinolines | Key Features | Potential Application for this compound Libraries |

| Bischler-Napieralski Reaction | Cyclization of β-arylethylamides. | Can be used to construct the core isoquinoline ring with the desired 7,8-substitution pattern. |

| Pictet-Spengler Reaction | Condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. | Useful for generating tetrahydroisoquinoline derivatives which can be subsequently oxidized. |

| Activation of Isoquinolin-1(2H)-ones | Allows for C1 and C4 functionalization. nih.gov | Post-synthesis modification of the this compound core. |

| C-H Functionalization | Direct introduction of substituents onto the isoquinoline ring. | Can be employed to further diversify the scaffold at various positions. |

Isoquinoline Derivatives in Ligand Design for Catalysis

The field of asymmetric catalysis heavily relies on the development of effective chiral ligands that can induce high levels of stereoselectivity in chemical transformations. Isoquinoline-based ligands have emerged as a promising class of chiral auxiliaries due to their rigid scaffold, the presence of a coordinating nitrogen atom, and the potential for introducing chirality and various substituents to fine-tune their steric and electronic properties.

The design of chiral ligands based on the isoquinoline framework has led to significant advancements in asymmetric catalysis. The introduction of chiral substituents or the creation of atropisomeric biisoquinoline systems can lead to highly effective ligands for a range of metal-catalyzed reactions. The 7,8-disubstitution pattern in this compound is strategically positioned to influence the coordination environment around a metal center, potentially enhancing enantioselectivity.

C2-symmetric ligands are a class of chiral ligands that possess a two-fold rotational axis of symmetry. This design principle is often employed in the development of chiral catalysts as it can reduce the number of possible diastereomeric transition states, leading to higher enantioselectivities. Bis(isoquinoline) systems, where two isoquinoline units are linked together, can be designed to have C2-symmetry.

While specific examples of C2-symmetric ligands derived from this compound are not prevalent in the literature, the synthesis of chiral bis-8-aryl-isoquinoline bis-alkylamine iron catalysts demonstrates the utility of substituted isoquinolines in constructing such ligand architectures. In these systems, two 8-arylisoquinoline moieties are tethered by a chiral diamine backbone. The synthesis of these ligands often starts from a substituted isoquinoline precursor, such as 8-benzyloxy-3-(diethoxymethyl)-isoquinoline. It is conceivable that a C2-symmetric bis(isoquinoline) ligand could be constructed by coupling two molecules of a chiral derivative of this compound. The benzyloxy groups at the 7 and 8 positions would create a well-defined chiral pocket around the metal center, which could be beneficial for stereocontrol.

Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond, most commonly a C-C bond connecting two aromatic rings. 1,1'-Biisoquinolines are a class of ligands that can exhibit atropisomerism due to the steric hindrance between the substituents at the 8 and 8' positions. This hindered rotation can lead to stable, separable enantiomers that can be used as chiral ligands in asymmetric catalysis.

The control of atropisomerism in biisoquinoline ligands is a key challenge in their design and synthesis. The height of the rotational barrier is influenced by the size and nature of the substituents flanking the axial bond. In the case of a hypothetical 1,1'-biisoquinoline (B174415) derived from this compound, the benzyloxy groups at the 8 and 8' positions would significantly contribute to the steric bulk, likely resulting in a high barrier to rotation and stable atropisomers.

The atroposelective synthesis of such biaryls is an active area of research, with methods including chiral auxiliary-directed synthesis, asymmetric cross-coupling reactions, and dynamic kinetic resolution. The ability to control the axial chirality of 7,8,7',8'-tetrakis(benzyloxy)-1,1'-biisoquinoline would provide access to a new class of potentially powerful chiral ligands for asymmetric catalysis.

| Feature of Chiral Ligand Design | Relevance of this compound |

| Rigid Scaffold | The isoquinoline core provides a well-defined and rigid backbone for the ligand. |

| Coordinating Heteroatom | The nitrogen atom of the isoquinoline ring can coordinate to a metal center. |

| Steric and Electronic Tuning | The benzyloxy groups at the 7 and 8 positions can be modified to fine-tune the ligand's properties. |

| C2-Symmetry | Dimerization of chiral this compound derivatives could lead to C2-symmetric ligands. |

| Atropisomerism | The 8,8'-disubstitution in a 1,1'-biisoquinoline derived from this precursor would likely induce stable atropisomerism. |

Metal Complexation Studies with Isoquinoline Ligands

The nitrogen atom in the isoquinoline ring and substituents at positions like C8 provide effective coordination sites for metal ions. Research into ligands derived from 8-hydroxyquinoline (B1678124) (quinolin-8-ol), a related structure, demonstrates a strong affinity for various metals, forming mono, bis, and sometimes tris complexes with ions such as Cu(II), Zn(II), Fe(II), and Fe(III). nih.govresearchgate.net The coordination typically involves the heterocyclic nitrogen and the hydroxyl group oxygen, forming stable chelate rings. nih.gov

Building on this principle, more complex tetradentate ligands based on the isoquinoline framework have been developed. For instance, a novel class of ligands incorporating two 8-aryl-isoquinoline units linked by a chiral diamine backbone has been synthesized. nih.gov These ligands coordinate with iron(II) to form catalysts for asymmetric oxidation reactions. nih.govnih.gov The design strategically uses the C8 position to introduce bulky aryl groups, which helps to create a confined and highly demanding chiral environment around the metal's active site. nih.govacs.org This coordination geometry is crucial for controlling the stereochemical outcome of catalytic reactions.

| Ligand Type | Metal Ion | Complex Type | Coordination Mode | Reference |

|---|---|---|---|---|

| 8-Hydroxyquinoline-Proline Hybrid | Cu(II), Zn(II), Fe(II), Fe(III) | Mono, Bis, Tris | (N,O-) donor set | nih.gov |

| Bis-8-aryl-isoquinoline bis-alkylamine (AriQ2N2) | Fe(II) | FeII(AriQ2dp)(OTf)2, FeII(AriQ2mc)(OTf)2 | Tetradentate (N4) | nih.govnih.gov |

Applications in Asymmetric Catalysis

Chiral ligands derived from isoquinoline are instrumental in asymmetric catalysis, where the goal is to produce a specific enantiomer of a chiral product. nih.gov The rigid structure of the isoquinoline core, combined with the chirality introduced through substituents or linked diamines, allows for effective transfer of stereochemical information from the catalyst to the substrate.

A significant application of chiral isoquinoline-based ligands is in iron-catalyzed enantioselective oxidation reactions. A recently developed class of iron(II) complexes with tetradentate bis-8-aryl-isoquinoline bis-alkylamine ligands has proven to be highly effective. nih.gov These catalysts, using hydrogen peroxide (H₂O₂) as a green oxidant, mediate the enantioselective epoxidation and hydroxy carbonylation of conjugated alkenes. nih.govnih.gov The strategic design, which places aryl groups at the C8 position of the isoquinoline units, is key to inducing high face selectivity in the oxygen transfer process. nih.gov

| Catalyst | Substrate | Reaction Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| FeII(3,5-di-CF3iQ2dp) | Conjugated Alkenes | Epoxidation | High | High | nih.govnih.gov |

| FeII(3,5-di-CF3iQ2dp) | Conjugated Alkenes | Hydroxy Carbonylation | High | High | nih.gov |

The asymmetric hydrogenation of the isoquinoline core itself is a powerful method for synthesizing chiral tetrahydroisoquinolines (THIQs), which are prevalent skeletons in natural alkaloids and biologically active compounds. nih.gov Various transition metal catalysts, including iridium, rhodium, and ruthenium complexes with chiral ligands, have been successfully employed for this transformation. bohrium.comresearchgate.net

For example, iridium-catalyzed asymmetric hydrogenation of isoquinolines can be achieved with high enantioselectivity (up to 99% ee) by using hydrogen halide generated in situ as an activator. nih.gov Similarly, chiral cationic ruthenium diamine catalysts have been shown to efficiently hydrogenate a wide range of isoquinoline derivatives to yield chiral THIQs with up to 92% ee. bohrium.com Mechanistic studies suggest that the reduction often proceeds through a stepwise pathway involving hydride additions and isomerization. bohrium.com The development of these catalytic systems provides a direct and efficient route to enantioenriched THIQs, which are valuable intermediates for drug synthesis. acs.org

The ability to systematically modify, or "tune," the structure of a ligand is crucial for optimizing the performance of a catalyst. nih.govchemrxiv.org In the context of isoquinoline-based ligands, tuning is often achieved by altering the substituents on the isoquinoline ring. This allows for the modulation of the steric and electronic properties of the resulting metal complex, which in turn influences its reactivity and selectivity. nih.gov

The development of bis-8-aryl-isoquinoline ligands is a prime example of this strategy. nih.govacs.org A scalable and divergent synthetic route allows for the introduction of a wide variety of aryl groups at the C8 position. nih.gov By changing the electronic and steric nature of this aryl group (e.g., from phenyl to 3,5-bis(trifluoromethyl)phenyl), chemists can fine-tune the chiral pocket around the metal center. nih.gov This precise control over the catalyst's structure is essential for achieving high enantioselectivity in reactions like the epoxidation and hydroxy carbonylation of alkenes. nih.govnih.gov This approach of ligand tuning provides a powerful tool for developing new catalysts with enhanced performance for a broad range of asymmetric transformations. nih.govnih.gov

Computational and Theoretical Investigations on Isoquinoline Derivatives

Application of Computational Chemistry Methodologies to Isoquinolines

Computational chemistry offers a powerful lens through which the multifaceted nature of isoquinoline (B145761) derivatives can be examined. Methodologies such as Density Functional Theory (DFT) are frequently employed to predict molecular properties and behaviors with high accuracy. tandfonline.comrsc.org These theoretical calculations are essential for elucidating the geometric and electronic properties that govern the chemistry of these compounds.

A typical computational study on an isoquinoline derivative involves several key steps. Initially, the geometry of the molecule is optimized to find its most stable three-dimensional conformation. This is often achieved using DFT methods, such as the B3LYP functional, combined with a suitable basis set like 6-311++G(d,p). tandfonline.com Following optimization, frequency calculations are performed to confirm that the structure corresponds to a true energy minimum on the potential energy surface. nih.gov

These computational models yield a wealth of data, including bond lengths, bond angles, and dihedral angles, which can be compared with experimental data where available. researchgate.net Furthermore, these methods are used to calculate various electronic properties, such as the distribution of electron density, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). tandfonline.comnih.gov This information is critical for understanding the molecule's stability, reactivity, and potential intermolecular interactions.

Table 1: Common Computational Methods and Their Applications for Isoquinolines

| Methodology | Basis Set | Key Applications | Calculated Properties |

|---|---|---|---|

| Density Functional Theory (DFT) | 6-311++G(d,p), cc-pVTZ | Geometry Optimization, Vibrational Analysis, Electronic Structure | Bond lengths/angles, IR/Raman frequencies, HOMO/LUMO energies, Electrostatic potential |

| Time-Dependent DFT (TD-DFT) | 6-31G'(d,p) | Prediction of Electronic Spectra | UV-Visible absorption wavelengths, Excitation energies, Oscillator strengths |

| Natural Bond Orbital (NBO) Analysis | --- | Study of Intramolecular Interactions | Charge transfer, Hyperconjugative interactions, Donor-acceptor stability |

Mechanistic Studies of Isoquinoline-Forming Reactions

The synthesis of the isoquinoline core is a cornerstone of heterocyclic chemistry, with several named reactions developed for its construction. researchgate.net Computational studies have been instrumental in dissecting the complex mechanisms of these reactions, offering a step-by-step view of bond-forming and bond-breaking events.

The Bischler-Napieralski reaction , a classic method for synthesizing 3,4-dihydroisoquinolines, involves the acid-catalyzed intramolecular cyclization of a β-arylethylamide. mdpi.compharmaguideline.com Computational modeling, particularly using DFT, has been applied to investigate the proposed intermediates. mtmt.hu Two primary mechanisms have been debated: one proceeding through a dichlorophosphoryl imine-ester and another involving a nitrilium ion intermediate. wikipedia.orgnrochemistry.com Theoretical calculations of the reaction pathways help to determine the activation energies for each step, revealing the most likely mechanistic route under specific conditions and explaining the formation of side products like styrenes via a retro-Ritter reaction. organic-chemistry.orgjk-sci.com

Similarly, the Pictet-Spengler reaction , which condenses a β-arylethylamine with an aldehyde or ketone, is another vital route to tetrahydroisoquinoline scaffolds. pharmaguideline.com Quantum chemical investigations have provided detailed energy profiles of the enzymatic version of this reaction. nih.govacs.org These studies model the active site of enzymes like Norcoclaurine Synthase to trace the reaction from substrate binding through C-N bond formation, dehydration to an iminium intermediate, and the final stereoselective ring closure. nih.govacs.org Such computational work is crucial for understanding the origins of enantioselectivity in these biological catalysts. diva-portal.org

Table 2: Isoquinoline Synthesis Reactions and Computational Insights

| Reaction | Description | Computational Insights |

|---|---|---|

| Bischler-Napieralski Reaction | Intramolecular cyclization of a β-arylethylamide. nrochemistry.com | Elucidation of nitrilium ion vs. imine-ester intermediates; calculation of activation barriers; rationalization of side-product formation. mtmt.huwikipedia.org |

| Pictet-Spengler Reaction | Condensation of a β-arylethylamine with an aldehyde. mdpi.com | Modeling of enzyme active sites; detailed energy profiles for C-N bond formation and cyclization; explanation of enantioselectivity. nih.govacs.org |

| Pomeranz–Fritsch reaction | Acid-catalyzed synthesis from a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. | Investigation of transition states for cyclization and subsequent aromatization steps. |

Prediction of Conformational Preferences and Stereochemical Outcomes in Catalysis

The biological activity of isoquinoline alkaloids is often dictated by their specific three-dimensional structure and stereochemistry. Computational chemistry provides powerful tools for predicting the conformational preferences of flexible molecules and the stereochemical outcomes of asymmetric reactions. researchgate.net

For a molecule like 7,8-Bis(benzyloxy)isoquinoline, the two benzyloxy groups can rotate around the C-O bonds. Conformational analysis, using methods like potential energy surface (PES) scanning, can identify the lowest energy arrangements of these groups. This is critical for understanding how the molecule might fit into a receptor site or how it orients itself during a chemical reaction.

In the realm of asymmetric catalysis, computational models are used to predict which enantiomer or diastereomer of a product will be preferentially formed. nih.gov This is accomplished by building detailed 3D models of the reaction's transition states, which include the substrate, the catalyst, and any associated chiral ligands. By calculating the relative energies of the different diastereomeric transition states, chemists can predict the enantiomeric excess (ee) or diastereomeric ratio (dr) of the reaction. This predictive power accelerates the development of new stereoselective syntheses by allowing for the in silico screening of catalysts and reaction conditions, thereby reducing the need for extensive experimental trial and error. rsc.orgarxiv.org

Table 3: Computational Approaches for Predicting Stereoselectivity

| Computational Task | Methodology | Objective and Outcome |

|---|---|---|

| Conformational Search | Molecular Mechanics (MM), DFT | Identify low-energy conformers of substrates and intermediates. Determines the most likely starting geometry for a reaction. |

| Transition State Modeling | DFT (e.g., B3LYP, M06-2X) | Locate and optimize the geometry of transition states for competing stereochemical pathways (e.g., R vs. S). |

| Energy Calculation | High-level DFT or ab initio methods | Calculate the relative Gibbs free energies of diastereomeric transition states to predict the major stereoisomer formed. |

Electronic Structure Analysis and Its Impact on Reactivity

The reactivity of an aromatic heterocycle is fundamentally governed by its electronic structure. The isoquinoline nucleus consists of two fused rings: a benzene (B151609) ring and a pyridine (B92270) ring. imperial.ac.uk The nitrogen atom in the pyridine ring is electronegative, making this ring electron-deficient. Conversely, the fused benzene ring (carbocycle) is comparatively electron-rich. imperial.ac.uk

This electronic distribution dictates the molecule's reactivity towards different reagents:

Electrophilic Aromatic Substitution (SEAr) : Reactions with electrophiles, such as nitration or halogenation, preferentially occur on the electron-rich benzene ring, typically at positions 5 and 8. quimicaorganica.orgshahucollegelatur.org.in Computational analysis of the intermediates formed during attack at different positions can rationalize this selectivity. quimicaorganica.org

Nucleophilic Attack : Reactions with nucleophiles occur on the electron-deficient pyridine ring, primarily at the C-1 position. shahucollegelatur.org.iniust.ac.ir

In the specific case of This compound , the two benzyloxy groups are located on the benzene ring. The oxygen atoms in these groups possess lone pairs of electrons and act as strong electron-donating groups (EDGs) through resonance. studypug.com This has a significant impact on the molecule's electronic structure:

The electron density of the benzene ring is substantially increased, making it highly activated towards electrophilic substitution compared to unsubstituted isoquinoline. rsc.orgdntb.gov.ua

The HOMO (Highest Occupied Molecular Orbital) energy is raised, and the HOMO-LUMO energy gap is reduced, indicating higher reactivity. tandfonline.comnih.gov

Computational tools like electrostatic potential (ESP) mapping can visualize these effects, showing regions of high electron density (negative potential) on the benzene ring and electron-deficient areas (positive potential) near the nitrogen atom. Global reactivity descriptors, derived from DFT calculations, can quantify these properties. nih.govmdpi.com

Table 4: Calculated Electronic Properties and Their Implications for Reactivity (Illustrative)

| Property | Definition | Implication for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Higher value due to EDGs, indicating greater ease of donating electrons to an electrophile. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lower value, indicating greater ease of accepting electrons from a nucleophile. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Smaller gap signifies higher chemical reactivity and lower kinetic stability. tandfonline.com |

| Electrophilicity Index (ω) | A measure of the ability to accept electrons. | The electron-donating benzyloxy groups would lower this value relative to unsubstituted isoquinoline. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A smaller HOMO-LUMO gap generally corresponds to lower hardness (i.e., higher softness). tandfonline.com |

Advanced Research Perspectives and Future Directions

Development of More Efficient and Sustainable Synthetic Pathways for Substituted Isoquinolines

The synthesis of the isoquinoline (B145761) core is a well-established area of organic chemistry, with classical methods such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions being foundational. However, modern research is geared towards overcoming the limitations of these traditional methods, which often require harsh conditions and generate significant waste. For a specifically substituted molecule like 7,8-Bis(benzyloxy)isoquinoline, future research will likely focus on the adoption and refinement of greener and more efficient synthetic strategies.

One promising avenue is the use of transition-metal-catalyzed C-H activation and annulation reactions . These methods offer an atom-economical approach to constructing the isoquinoline skeleton from readily available starting materials. For instance, rhodium(III)-catalyzed annulation of benzamides with alkynes has emerged as a powerful tool for the synthesis of isoquinolones, which can be further modified to access fully aromatic isoquinolines. The development of catalysts that can tolerate the benzyloxy functional groups and direct the cyclization to form the 7,8-disubstituted pattern will be a key research focus.

Furthermore, photoredox catalysis presents a sustainable alternative for isoquinoline synthesis, utilizing visible light to initiate reactions under mild conditions. The application of photoredox-mediated C–H functionalizations could provide novel pathways to this compound and its derivatives, minimizing the need for pre-functionalized substrates and harsh reagents.

Below is a table summarizing potential modern synthetic approaches applicable to the synthesis of substituted isoquinolines like this compound.

| Synthetic Strategy | Catalyst/Reagent Example | Key Advantages |

| Transition-Metal-Catalyzed Annulation | [RhCp*Cl2]2 | High atom economy, broad substrate scope |

| Photoredox Catalysis | Ru(bpy)3Cl2 or organic dyes | Mild reaction conditions, sustainable energy source |

| Microwave-Assisted Synthesis | - | Rapid reaction times, improved yields |

| Flow Chemistry | - | Enhanced safety, scalability, and reproducibility |

Exploration of Novel Functionalization and Derivatization Strategies

The this compound scaffold serves as a versatile platform for further chemical modification. The exploration of novel functionalization and derivatization strategies is crucial for expanding its utility in medicinal chemistry and materials science. Research in this area will likely concentrate on the selective modification of both the isoquinoline core and the peripheral benzyloxy groups.

Late-stage C-H functionalization is a particularly attractive strategy for derivatizing the isoquinoline nucleus. This approach allows for the direct introduction of new functional groups onto the pre-formed heterocyclic ring, avoiding lengthy de novo syntheses. For this compound, the development of regioselective C-H functionalization methods to introduce substituents at other positions of the isoquinoline ring (e.g., C-1, C-3, C-4) would be of significant interest. This could involve the use of directing groups or the intrinsic electronic properties of the substrate to control the site of reaction.

Another important area of research is the derivatization of the benzyloxy groups . The benzyl (B1604629) ethers can be cleaved under various conditions to reveal the corresponding 7,8-dihydroxyisoquinoline. These hydroxyl groups can then serve as handles for further functionalization, such as etherification, esterification, or conversion to triflates for cross-coupling reactions. This would allow for the synthesis of a diverse library of 7,8-disubstituted isoquinolines with a wide range of electronic and steric properties.

The following table outlines potential functionalization strategies for this compound.

| Functionalization Target | Reaction Type | Potential Reagents |

| Isoquinoline Core (C-H bonds) | Direct Arylation | Palladium catalysts with aryl halides |

| Isoquinoline Core (C-H bonds) | Alkylation/Acylation | Radical precursors under photoredox conditions |

| Benzyloxy Groups | Debenzylation | H2, Pd/C or BBr3 |

| Resulting Hydroxyl Groups | Etherification/Esterification | Alkyl halides/Acid chlorides |

| Resulting Hydroxyl Groups | Cross-Coupling | Conversion to triflates, then Suzuki or Buchwald-Hartwig coupling |

Expansion of Isoquinoline-Based Ligand Applications in Diverse Catalytic Transformations

Isoquinoline derivatives have shown significant promise as ligands in transition-metal catalysis, particularly in asymmetric synthesis. The nitrogen atom of the isoquinoline ring can coordinate to a metal center, and the substituents on the ring can be used to tune the steric and electronic properties of the resulting catalyst. The this compound scaffold is a promising candidate for the development of novel chiral ligands.

Future research will focus on the design and synthesis of chiral ligands derived from this compound . This could involve the introduction of a chiral center at the C-1 position or the attachment of a chiral auxiliary to the isoquinoline core. The resulting ligands could then be used in a variety of asymmetric catalytic transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The bulky benzyloxy groups at the 7 and 8 positions could create a well-defined chiral pocket around the metal center, leading to high levels of enantioselectivity.

A recent study on chiral bis-8-aryl-isoquinoline bis-alkylamine iron catalysts highlights the potential of 8-substituted isoquinolines in asymmetric oxidation reactions. This suggests that 7,8-disubstituted isoquinolines like this compound could also serve as valuable platforms for developing new catalysts for a broad range of oxidative transformations.

The table below lists potential catalytic applications for ligands derived from this compound.

| Catalytic Reaction | Metal Center | Potential Advantages of Ligand |

| Asymmetric Hydrogenation | Rhodium, Iridium, Ruthenium | Tunable steric and electronic properties |

| Asymmetric Hydrosilylation | Rhodium, Palladium | Enhanced enantioselectivity |

| Asymmetric C-C Bond Formation | Palladium, Copper, Nickel | Control over reaction stereochemistry |

| Asymmetric Oxidation | Iron, Manganese | Creation of a defined chiral environment |

Integration of Automated Synthesis and High-Throughput Experimentation in Isoquinoline Research

The integration of automated synthesis and high-throughput experimentation (HTE) is revolutionizing chemical research by enabling the rapid synthesis and screening of large libraries of compounds. These technologies are highly applicable to the study of this compound and its derivatives.

Automated flow synthesis offers a powerful platform for the efficient and reproducible synthesis of substituted isoquinolines. By translating batch syntheses into continuous flow processes, researchers can improve reaction efficiency, enhance safety, and facilitate scale-up. The development of an automated flow synthesis for this compound would enable the rapid production of this key intermediate, which could then be used in the synthesis of a diverse range of derivatives.

High-throughput screening can be employed to accelerate the discovery of new applications for this compound and its derivatives. For example, HTE could be used to rapidly screen a library of catalysts derived from this scaffold for their performance in various catalytic reactions. Similarly, a library of functionalized derivatives could be screened for their biological activity or material properties. The combination of automated synthesis and HTE would create a powerful workflow for the rapid discovery and optimization of new isoquinoline-based catalysts, materials, and therapeutic agents.

The following table summarizes the potential benefits of integrating modern technologies in the research of this compound.

| Technology | Application in Isoquinoline Research | Key Benefits |

| Automated Flow Synthesis | Synthesis of this compound and its derivatives | Increased efficiency, safety, and scalability |

| High-Throughput Screening | Screening of catalyst libraries for new reactions | Rapid identification of optimal catalysts and reaction conditions |

| High-Throughput Screening | Screening of derivative libraries for biological activity | Accelerated drug discovery process |

| Machine Learning | Optimization of reaction conditions and prediction of properties | Data-driven discovery and development |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.